molecular formula C5H5BrN2O B580435 4-Bromo-5-methoxypyrimidine CAS No. 1211184-80-3

4-Bromo-5-methoxypyrimidine

Cat. No.: B580435
CAS No.: 1211184-80-3
M. Wt: 189.012
InChI Key: BXXRXSZXDMUITK-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at the fourth position and a methoxy group at the fifth position on the pyrimidine ring. It is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxypyrimidine typically involves the bromination of 5-methoxypyrimidine. One common method is the reaction of 5-methoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include 4-amino-5-methoxypyrimidine, 4-thio-5-methoxypyrimidine, and 4-alkoxy-5-methoxypyrimidine.

    Oxidation Reactions: Products include 4-bromo-5-formylpyrimidine and 4-bromo-5-carboxypyrimidine.

    Reduction Reactions: Products include 4-bromo-5-methoxydihydropyrimidine.

Scientific Research Applications

4-Bromo-5-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in studying DNA and RNA functions.

    Medicine: It is used in the development of pharmaceutical agents, particularly in the design of antiviral and anticancer drugs.

    Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, nucleoside analogs derived from this compound can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. The methoxy group enhances the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxypyrimidine
  • 4-Bromo-2,5-dimethoxypyrimidine
  • 4-Chloro-5-methoxypyrimidine

Comparison: 4-Bromo-5-methoxypyrimidine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct reactivity and biological activity. Compared to 5-Bromo-2-methoxypyrimidine, it has different electronic properties and steric effects, leading to variations in its chemical behavior and applications. The presence of the methoxy group at the fifth position also differentiates it from 4-Chloro-5-methoxypyrimidine, affecting its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-bromo-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXRXSZXDMUITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672167
Record name 4-Bromo-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211184-80-3
Record name 4-Bromo-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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